molecular formula C9H2D9N.HCl B1162276 1-Aminoindane-d9 HCl

1-Aminoindane-d9 HCl

Cat. No.: B1162276
M. Wt: 178.71
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterium (B1214612) Labeling in Advanced Research Methodologies

Deuterium-labeled compounds are instrumental in a variety of advanced research methods. The substitution of hydrogen with deuterium, which contains an extra neutron, doubles the mass of the isotope without significantly altering the molecule's size, shape, or biological activity. wikipedia.orgnih.gov This subtle yet significant change allows for the elucidation of reaction mechanisms, the study of metabolic pathways, and the enhancement of analytical techniques. thalesnano.comsymeres.com The kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, can lead to a slower rate of metabolism for deuterated compounds. informaticsjournals.co.intandfonline.com This property is particularly valuable in drug discovery and development, as it can improve a drug's pharmacokinetic profile, potentially leading to increased efficacy and safety. wikipedia.orgclearsynth.comnih.gov

Evolution of Deuterated Compounds as Indispensable Research Tools

The use of deuterated compounds in research has evolved significantly since their initial applications in the mid-20th century. nih.govassumption.edu Initially employed primarily as tracers in metabolic studies and as internal standards for analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, their role has expanded dramatically. assumption.eduhwb.gov.in The 1970s saw the first patents for deuterated molecules, marking a shift towards their use as active pharmaceutical ingredients. wikipedia.org Over the decades, advancements in synthetic methodologies have made a wider range of deuterated compounds accessible, facilitating their use in increasingly sophisticated research applications. assumption.eduassumption.edu Today, deuterated compounds are considered indispensable tools in fields ranging from medicinal chemistry to materials science. acs.org

Overview of 1-Aminoindane Derivatives in Academic Studies

1-Aminoindane and its derivatives are a class of compounds that have garnered significant interest in academic and pharmaceutical research. The parent compound, 1-aminoindane, serves as a crucial intermediate in the synthesis of various pharmaceutical agents. chemicalbook.comgoogle.com For instance, it is a key building block for the synthesis of Rasagiline, a drug used in the treatment of central nervous system disorders. google.com Research has also explored the pharmacological properties of 1-aminoindane derivatives, with some studies indicating effects on appetite and motor activity in animal models. chemicalbook.com The versatility of the 1-aminoindane scaffold has made it a frequent subject of investigation in medicinal chemistry.

Scope and Research Context of 1-Aminoindane-d9 HCl in Scholarly Investigations

1-Aminoindane-d9 hydrochloride is a deuterated analog of 1-aminoindane hydrochloride. In this compound, nine hydrogen atoms have been replaced by deuterium. bdg.co.nz Its primary application in scholarly investigations is as a stable isotope-labeled internal standard. bdg.co.nzmedchemexpress.com In quantitative analysis, particularly in techniques like mass spectrometry, the use of a deuterated internal standard is crucial for achieving high accuracy and precision. thalesnano.comresolvemass.ca By adding a known amount of this compound to a sample, researchers can correct for variations in sample preparation and instrument response, thereby ensuring reliable quantification of the non-deuterated analyte. This is particularly important in pharmacokinetic studies, where accurate measurement of drug concentrations in biological matrices is essential. medchemexpress.comsimsonpharma.com

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₉H₂D₉N·HCl
Molecular Weight 178.71 g/mol
CAS Number (Unlabeled) 70146-15-5
Appearance Solid
Color White
Odor Odorless
Melting Point 206-210 °C

Note: Some properties are for the unlabeled compound, 1-Aminoindane HCl, and are provided for reference. bdg.co.nzchemsrc.comlgcstandards.com

Synthesis and Manufacturing

The synthesis of deuterated compounds like this compound involves specialized chemical processes. ansto.gov.au Common methods for introducing deuterium into a molecule include direct hydrogen-deuterium exchange reactions, often catalyzed by metals and using deuterium oxide (D₂O) as the deuterium source. hwb.gov.inresolvemass.ca Other techniques involve the use of deuterated reagents in multi-step synthetic sequences. simsonpharma.com For instance, a common starting material for the synthesis of 1-aminoindan (B1206342) is 1-indanone (B140024). chemicalbook.com The purification of the final deuterated product is critical to ensure high isotopic enrichment and chemical purity. This is typically achieved through techniques such as chromatography (e.g., HPLC) and recrystallization. ansto.gov.au

Applications in Research

The primary research application of this compound is as an internal standard for quantitative analysis. medchemexpress.com

Internal Standard in Mass Spectrometry:

In liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), deuterated compounds are ideal internal standards. resolvemass.caoup.com Because this compound has a higher mass than its non-deuterated counterpart, it can be easily distinguished by the mass spectrometer. brightspec.com However, its chemical behavior during sample preparation and chromatographic separation is nearly identical to the analyte of interest. This allows for the correction of any sample loss or variability in ionization efficiency, leading to more accurate and reliable quantitative results. medchemexpress.com

Pharmacokinetic Studies:

Deuterated compounds are valuable tools in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of drugs. symeres.comclearsynth.comnih.gov By using this compound as an internal standard, researchers can accurately quantify the concentration of 1-aminoindane or its metabolites in biological samples such as blood, plasma, or urine over time. medchemexpress.com This data is crucial for understanding the drug's behavior in the body and for establishing appropriate dosing regimens.

Analytical Techniques for Characterization

Several analytical techniques are employed to confirm the identity, purity, and isotopic enrichment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for structural elucidation. hwb.gov.in While proton (¹H) NMR is used to analyze the structure of the non-deuterated compound, deuterium (²H) NMR can be used to confirm the positions and extent of deuterium incorporation. ansto.gov.auwikipedia.org Deuterated solvents are commonly used in NMR to avoid interference from the solvent's proton signals. labinsights.nltcichemicals.comsavemyexams.comsimsonpharma.com

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to assess its isotopic purity. ansto.gov.aursc.org High-resolution mass spectrometry (HR-MS) can provide a precise measurement of the mass, confirming the presence of the nine deuterium atoms. rsc.org It can also be used to quantify the percentage of the deuterated isotopologue relative to any remaining non-deuterated or partially deuterated species.

Chromatography:

Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the chemical purity of this compound. ansto.gov.au These methods separate the compound from any impurities, and the purity is typically reported as a percentage.

Properties

Molecular Formula

C9H2D9N.HCl

Molecular Weight

178.71

Origin of Product

United States

Synthetic Methodologies for Deuterated 1 Aminoindane Derivatives

General Principles of Deuterium (B1214612) Incorporation Strategies

The introduction of deuterium into a target molecule can be achieved through several strategic approaches, each with its own set of advantages and limitations. These strategies can be broadly categorized into direct deuteration techniques, hydrogen-deuterium exchange reactions, and precursor-based deuteration approaches.

Direct Deuteration Techniques

Direct deuteration methods involve the direct replacement of hydrogen atoms with deuterium atoms on a pre-formed substrate. These techniques are often attractive due to their potential for late-stage functionalization, which can streamline synthetic routes. Transition metal-catalyzed reactions are a cornerstone of this approach. For instance, palladium-catalyzed protocols have been developed for the chemoselective deuteration of benzylic C–H bonds using deuterium gas (D₂) as the isotope source. These reactions can be performed in non-deuterated protic solvents, expanding the scope to substrates that are only soluble in such media.

Another powerful method involves iridium-catalyzed hydrogen isotope exchange (HIE), which can be used for the deuteration of a variety of substrates, including arenes and unactivated alkanes, using C₆D₆ or D₂O as the deuterium source. By modifying reaction conditions, it is possible to control the level of deuteration, ranging from selective to near-exhaustive.

Hydrogen-Deuterium Exchange Reactions

Hydrogen-Deuterium (H-D) exchange reactions are among the most common and efficient methods for introducing deuterium. These reactions can be catalyzed by acids, bases, or metals.

Acid-catalyzed H-D exchange is a classic method for deuterating aromatic rings. The mechanism typically involves an electrophilic aromatic substitution where a deuteron (B1233211) (D⁺) from a strong deuterated acid, such as D₂SO₄ in D₂O, replaces a proton on the aromatic ring. This method can be used to achieve high levels of deuteration, and with a large excess of the deuterated acid, it is possible to exchange all aromatic protons. Deuterated trifluoroacetic acid (CF₃COOD) has also been shown to be an effective reagent for the H-D exchange of aromatic amines and amides without the need for a metal catalyst.

Base-catalyzed H-D exchange is particularly effective for deuterating positions alpha to a carbonyl group or other acidifying functionalities. For instance, benzylic positions can be deuterated using a catalytic amount of a base like potassium tert-butoxide (KOtBu) in a deuterated solvent such as DMSO-d₆. Amine bases have also been used to catalyze the deuteration of benzylic positions in alkylnitroaromatics using deuterium oxide.

Metal-catalyzed H-D exchange offers a versatile and often milder alternative. Platinum group metals on carbon supports (e.g., Pt/C, Ir/C) can catalyze the H-D exchange of arenes at room temperature in a mixed solvent system of 2-propanol and D₂O. This method is applicable to a variety of arenes bearing different functional groups.

Precursor-Based Deuteration Approaches

In a precursor-based approach, deuterium is incorporated into a starting material or an early-stage intermediate, which is then carried through the synthetic sequence to the final target molecule. This strategy is particularly useful when direct deuteration methods lack the desired regioselectivity or are incompatible with functional groups present in the final product.

For the synthesis of 1-Aminoindane-d9 HCl, a plausible precursor-based strategy would involve the synthesis of a perdeuterated indanone. This deuterated ketone could then be converted to the desired aminoindane via reductive amination. The synthesis of deuterated building blocks is a growing area, with companies offering a range of deuterated starting materials for drug design programs.

Specific Synthetic Routes to this compound

The synthesis of this compound, which implies deuteration at all nine non-exchangeable positions, requires a combination of the strategies outlined above. A likely approach would involve the perdeuteration of an indane precursor followed by the introduction of the amino group.

Stereoselective and Enantioselective Synthesis of Chiral Aminoindanes

1-Aminoindane contains a chiral center, and for many pharmaceutical applications, the synthesis of a single enantiomer is crucial. Several methods have been developed for the enantioselective synthesis of aminoindanes. One common approach is the asymmetric reductive amination of 1-indanone (B140024). This can be achieved using chiral catalysts or enzymes. For example, ω-transaminases have been investigated for the asymmetric reductive amination of 1-indanone derivatives.

Alternatively, chiral Brønsted acids can catalyze the asymmetric iminium ion cyclization of 2-alkenylbenzaldimines to produce 1-aminoindenes with high enantioselectivity, which can then be reduced to the corresponding aminoindanes.

Strategies for Deuteration at Specific Indane Ring Positions

To achieve the d9-labeling pattern in 1-aminoindane, a multi-step approach is likely necessary, targeting the aromatic, benzylic, and aliphatic positions of the indane core.

A potential synthetic route could commence with the perdeuteration of indanone . This could be achieved through a combination of acid-catalyzed H-D exchange to deuterate the aromatic ring and base-catalyzed exchange to deuterate the α-positions to the carbonyl group. For example, treatment with a strong deuterated acid like D₂SO₄ could deuterate the aromatic ring, followed by treatment with a base in D₂O to deuterate the methylene (B1212753) groups adjacent to the carbonyl.

Once the perdeuterated indanone is obtained, the amino group can be introduced via reductive amination . This reaction converts a ketone to an amine. The use of a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or catalytic deuteration with D₂, would ensure that the newly formed C-H bond at the 1-position is also a C-D bond. For an enantioselective synthesis, a chiral reducing agent or a chiral catalyst would be employed in this step.

The final step would involve the formation of the hydrochloride salt by treating the deuterated 1-aminoindane with HCl.

Below is a table summarizing various catalytic systems that could be adapted for the deuteration of the indane scaffold, based on literature for similar substrates.

Catalyst SystemDeuterium SourceSubstrate TypeDeuteration Position(s)Deuterium Incorporation (%)
Pt/C or Ir/CD₂O / 2-propanolArenesAromaticHigh
[RhCl(COD)]₂ / PPh₃D₂ArenesAromatic>95
KOtBuDMSO-d₆Benzylic aminesBenzylicHigh
TriethylamineD₂OAlkylnitroaromaticsBenzylicHigh
Pd/CD₂Benzylic C-HBenzylicExclusive
Ruthenium NanoparticlesD₂Aza compoundsRegio- and stereospecificHigh

This table illustrates the variety of catalytic methods available for deuterium incorporation. A successful synthesis of this compound would likely require a carefully planned sequence of these or similar reactions to achieve the desired level of deuteration at all specified positions.

Methods for Deuterium Labeling on the Amine Moiety

Deuterium labeling of the amine group (-NH₂) to form a deuterated amine (-ND₂) is typically achieved through hydrogen-deuterium (H/D) exchange. This process relies on the lability of the N-H protons, which can be readily exchanged with deuterium from a suitable source.

The most common and straightforward method involves treating the amine with a deuterium source, such as deuterium oxide (D₂O). The exchange is often facilitated under acidic or basic conditions or by gentle heating. For 1-aminoindane, dissolving the compound in a solvent and adding D₂O would allow for the exchange of the two amine protons with deuterium atoms. The equilibrium nature of the reaction often necessitates the use of a large excess of the deuterium source to drive the reaction toward the desired deuterated product.

Mechanistically, acid-catalyzed deuteration involves the protonation (or deuteration) of the amine nitrogen, making the attached protons more acidic and susceptible to exchange with the deuterated solvent. For instance, acid-catalyzed deuteration can be facilitated by using deuterated acids like deuterated trifluoromethanesulfonic acid, which can act as both the catalyst and the deuterium source. researchgate.net

The efficiency of N-H to N-D exchange is a critical aspect of the synthesis. While direct exchange with D₂O is common, advanced catalytic systems can also promote N-H activation, facilitating the exchange process under milder conditions. researchgate.net This is particularly relevant when other parts of the molecule might be sensitive to harsh acidic or basic conditions.

Considerations for Deuteration Ratio and Isotopic Purity during Synthesis

Ensuring a high deuteration ratio and isotopic purity is paramount in the synthesis of deuterated compounds. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms at the specified positions. Several analytical techniques are employed to quantify these critical parameters.

High-Resolution Mass Spectrometry (HR-MS): Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) is a powerful tool for determining isotopic purity. nih.govresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ions, HR-MS can distinguish between molecules with different numbers of deuterium atoms (isotopologues). nih.gov The relative abundance of the ion peaks corresponding to the non-deuterated (D₀) through fully deuterated (D₉, in the case of 1-Aminoindane-d9) species allows for the calculation of the isotopic enrichment. rsc.org This method is advantageous due to its high sensitivity, rapid analysis time, and very low sample consumption. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another indispensable technique.

¹H NMR (Proton NMR): In ¹H NMR, the disappearance or reduction of a signal corresponding to a specific proton indicates that it has been replaced by a deuterium atom. By integrating the remaining proton signals against a stable internal standard, the extent of deuteration at specific sites can be quantified.

The table below compares these primary analytical methods for assessing isotopic purity.

FeatureHigh-Resolution Mass Spectrometry (HR-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Isotopic distribution (isotopologues)Positional information (isotopomers)
Sensitivity Very high (nanogram level or below)Lower than MS
Sample Consumption Very lowHigher than MS
Key Advantage Rapid, high-throughput analysis of isotopic enrichmentProvides precise location of deuterium labels
Limitation Does not directly provide positional informationCan be less accurate for very high levels of deuteration

Advanced Synthetic Catalysis for Deuterated Amine Compounds

The development of advanced catalytic systems has revolutionized the synthesis of deuterated amines, offering greater efficiency, selectivity, and functional group tolerance compared to classical methods. These catalysts are crucial for introducing deuterium at specific C-H bonds, such as those alpha (α) or beta (β) to the nitrogen atom in the 1-aminoindane structure.

Transition Metal Catalysis: Homogeneous and heterogeneous transition metal catalysts are widely used for hydrogen isotope exchange (HIE) reactions. doi.orgacs.org

Ruthenium (Ru) Catalysts: Ru-based complexes, such as Shvo's catalyst, are effective for the α- and β-deuteration of amines. nih.gov Ruthenium nanoparticles have also been employed for regioselective deuteration of various aza compounds under mild conditions. researchgate.net

Iridium (Ir) Catalysts: Iridium complexes, often featuring phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, are among the most active and widely used catalysts for HIE, enabling deuteration under ambient conditions. youtube.com

Palladium (Pd) Catalysts: Palladium on carbon (Pd/C) can facilitate H/D exchange, often using D₂O as the deuterium source in combination with an in-situ D₂ gas generation method. nih.gov Non-directed homogeneous palladium catalysis has also been developed for the deuteration of aromatic C-H bonds in pharmaceutical compounds. chemrxiv.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful strategy for C-H deuteration. nih.gov This method often involves the synergistic combination of a photocatalyst and a thiol mediator to generate radicals that facilitate the H/D exchange process, typically using D₂O as the deuterium source. researchgate.net It offers high regio- and chemoselectivity for deuterating the α-position of primary amines. nih.gov

Cooperative Catalysis: Some modern approaches utilize a combination of catalysts that work cooperatively. For instance, a system combining a Lewis acid (like B(C₆F₅)₃) and a Brønsted base can effectively catalyze the β-deuteration of N-alkylamines, achieving high levels of deuterium incorporation. nih.gov

The following table summarizes some advanced catalytic systems used for deuterating amine compounds.

Catalyst TypeMetal/SystemDeuterium SourceTarget Position(s)Key Features
Transition Metal Iridium (e.g., Crabtree's catalyst)D₂ gas, D₂OAromatic, Aliphatic C-HHigh activity, mild conditions
Transition Metal Ruthenium (e.g., Shvo's catalyst)D₂O, Deuterated alcoholsα, β to amineGood for α,β-deuteration
Transition Metal Palladium (e.g., Pd/C)D₂OAromatic, Benzylic C-HHeterogeneous, easy to separate
Photoredox Organic Dyes (e.g., 4CzIPN) + ThiolD₂Oα to amineMetal-free, mild conditions
Cooperative Lewis Acid + Brønsted BaseAcetone-d₆β to amineHigh regioselectivity for β-position

Challenges and Innovations in Deuterated 1-Aminoindane Synthesis

The synthesis of specifically labeled 1-Aminoindane-d9 presents several challenges, stemming from the need for high regioselectivity and isotopic incorporation while preserving the core molecular structure.

Challenges:

Regioselectivity: A primary challenge is controlling the exact position of deuterium incorporation. While labeling the amine N-H bonds is relatively straightforward, selectively deuterating the nine specific C-H bonds on the indane ring system without affecting others requires highly specific catalytic methods. Non-selective deuteration can occur under harsh conditions, leading to a mixture of isotopologues that are difficult to separate. nih.gov

Deuterium Incorporation Level: Achieving near-quantitative (>98%) deuterium incorporation is often difficult. Many H/D exchange reactions are reversible, leading to incomplete labeling. This necessitates the use of a large excess of the deuterium source or highly efficient, often expensive, catalysts. nih.gov

Substrate Sensitivity: The 1-aminoindane molecule contains both an aromatic ring and an aliphatic amine. Some powerful deuteration methods may not be compatible with both moieties or could lead to unwanted side reactions, such as ring opening or oxidation.

Catalyst Inhibition: The amine functional group itself can sometimes coordinate strongly to a metal catalyst, potentially inhibiting its catalytic activity and preventing efficient deuteration at other sites on the molecule.

Innovations:

Flow Chemistry Systems: Innovations include the development of deuterated flow synthesis systems. These systems can offer improved safety and efficiency, operating at ambient pressure and temperature and allowing for the reuse of the deuterium source (e.g., D₂O). bionauts.jp

Novel Catalyst Development: A major area of innovation is the design of new catalysts with enhanced selectivity. This includes developing catalysts for non-directed C-H activation, which can deuterate positions previously difficult to access, and organocatalytic systems that avoid the use of expensive or toxic metals. chemrxiv.orgarizona.edu

Divergent Synthetic Routes: Modern strategies focus on developing versatile and divergent synthetic pathways. For example, methods that use readily available starting materials like ynamides can be treated with a selective combination of deuterated reagents to produce amines with deuterium precisely incorporated at the α and/or β positions. nih.gov This approach provides flexibility and control over the final deuterated product.

Multi-component Reactions: The use of deuterated reagents in multi-component reactions allows for the efficient construction of complex deuterated molecules from simple, pre-labeled building blocks. researchgate.net This strategy can be a powerful tool for creating specifically labeled analogs of bioactive molecules.

These innovations are paving the way for more efficient, cost-effective, and environmentally benign syntheses of complex deuterated molecules like this compound.

Advanced Analytical Techniques for Characterization of Deuterated 1 Aminoindane D9 Hcl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Carbon-13 NMR (¹³C NMR) Techniques for Isotopic Labeling Confirmation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful, non-destructive technique for confirming isotopic labeling in deuterated molecules like 1-Aminoindane-d9 HCl. The substitution of hydrogen with deuterium (B1214612) induces small but measurable changes in the chemical shifts of nearby carbon atoms, an effect known as the deuterium-induced isotope shift (DIS). nih.gov These shifts can be used to quantify the degree of isotope labeling at specific molecular sites. nih.gov

In a standard proton-decoupled ¹³C NMR spectrum (¹³C-{¹H}), carbons directly bonded to deuterium will exhibit a significant reduction in signal intensity due to the loss of the Nuclear Overhauser Effect (NOE) from protons and the introduction of C-D coupling. Furthermore, the resonance frequency of a carbon atom shifts slightly upfield for each adjacent deuterium atom. nih.gov By comparing the ¹³C NMR spectrum of this compound with its non-deuterated counterpart, it is possible to verify the positions of the deuterium labels. For instance, in fully deuterated aliphatic and aromatic rings of the indane structure, the corresponding carbon signals will show these characteristic isotopic shifts. nih.govnih.gov

While a standard ¹H NMR spectrum of 1-aminoindane can be complex due to proton-proton coupling, the ¹³C-{¹H} NMR spectrum provides distinct singlets for each carbon site, simplifying the analysis of diastereomeric differences when a chiral solvating agent is used. researchgate.netresearchgate.net For this compound, decoupling both proton and deuterium nuclei can resolve the ¹³C resonances of different isotopologues, allowing for accurate integration and quantification of deuterium incorporation. nih.gov

Table 1: Illustrative ¹³C NMR Chemical Shift Differences (Δδ) for 1-Aminoindane in the Presence of a Chiral Solvating Agent

Carbon SiteReported Chemical Shift Difference (ΔδR/S) in ppm
C1 (Methine)0.08
C2 (Methylene)0.14
C3 (Methylene)0.02
C3a (Quaternary)0.01
C7a (Quaternary)0.04

Note: Data is illustrative, based on published spectra for the non-deuterated enantiomers of 1-aminoindane in the presence of a chiral solvating agent to show the resolution achievable with ¹³C NMR. researchgate.net The presence of deuterium in this compound would introduce additional isotopic shifts.

Multidimensional NMR Approaches for Complex Deuterated Systems

For complex molecules, one-dimensional NMR spectra can suffer from significant signal overlap. Multidimensional NMR techniques, such as 2D and 3D experiments, are employed to resolve these congested spectra by correlating nuclear spins through chemical bonds or space. bitesizebio.comnumberanalytics.com In the context of this compound, these methods are invaluable for unambiguous signal assignment.

Common multidimensional experiments include:

COSY (Correlation Spectroscopy): This experiment correlates nuclei that are coupled to each other, typically protons on adjacent carbons. numberanalytics.com It helps in tracing the connectivity of the spin system.

HSQC (Heteronuclear Single Quantum Coherence): This is a 2D experiment that correlates the chemical shifts of a heteronucleus (like ¹³C) with the chemical shifts of directly attached protons (¹H). bitesizebio.com For a partially deuterated system, this can confirm which carbons retain their protons.

¹³C-¹H Correlation Spectroscopy: In cases of extensive deuteration where ¹H signals are sparse, specialized sequences like ¹³C-²H correlation experiments can be used. These techniques create a 2D plot correlating carbon and deuterium signals, which is instrumental in assigning the crowded deuterium spectra of weakly ordered, perdeuterated molecules. acs.org

The use of deuteration simplifies ¹H NMR spectra by removing many proton signals and their corresponding couplings. This reduction in complexity, combined with the power of multidimensional techniques, facilitates a detailed structural elucidation that would be challenging otherwise. utoronto.ca

Chromatographic Separations for Deuterated and Non-Deuterated Species

Chromatography is essential for verifying the chemical and isotopic purity of this compound, ensuring that it is free from its non-deuterated counterpart and other impurities. bdg.co.nz Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are routinely used for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique for the purity assessment of non-volatile compounds like 1-Aminoindane HCl. google.com Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is commonly employed. The separation of deuterated and non-deuterated compounds is possible due to subtle differences in their physicochemical properties, which affect their interaction with the stationary phase. chromatographyonline.com

For 1-aminoindane analysis, specific methods have been developed that can be adapted for its deuterated analog. These methods typically use a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. google.comgoogle.com A UV detector is often used for detection. google.com The use of stable isotope-labeled internal standards, such as this compound itself, is critical in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS) to compensate for matrix effects and improve accuracy. medchemexpress.comresolvemass.ca

Table 2: Example of HPLC Conditions for the Analysis of 1-Aminoindane

ParameterConditionReference
ColumnYMC Triart C-18 (150 x 4.6 mm, 3 µm) google.com
Mobile Phase A0.01M phosphate buffer solution, pH 8 google.com
Mobile Phase B90% Acetonitrile google.com
Gradient0'=2%B, 10'=30%B, 29'-33'=100%B, 37'-42'=2%B google.com
Flow Rate1.0 mL/min google.com
DetectorUV at 210 nm google.com
Column Temperature25°C google.com

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a highly sensitive and specific method for analyzing volatile compounds. Since amino acids and amines like 1-aminoindane are typically non-volatile, a chemical derivatization step is required to increase their volatility and thermal stability for GC analysis. nih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). nih.govsigmaaldrich.com

For the analysis of 1-aminoindane, enantiomers are often separated using chiral GC columns after derivatization with N-trifluoroacetyl. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The use of a deuterated internal standard like this compound is crucial for accurate quantification in complex matrices, as it co-elutes with the analyte but is distinguished by its higher mass in the MS detector. nih.govnasa.gov

Table 3: Example of GC Conditions for Analysis of Derivatized 1-Aminoindane Enantiomers

ParameterConditionReference
Analyte FormN-Trifluoroacetyl Derivatives sigmaaldrich.comsigmaaldrich.com
ColumnAstec® CHIRALDEX™ G-DA (30 m x 0.25 mm I.D., 0.12 µm) sigmaaldrich.com
Oven Temperature100°C (hold 10 min), then 2°C/min to 160°C sigmaaldrich.com
Injector Temperature220°C sigmaaldrich.com
DetectorFID at 250°C sigmaaldrich.com
Carrier GasHelium oup.com

Other Spectroscopic and Analytical Research Methods

Beyond NMR and chromatography, mass spectrometry (MS) is a fundamental analytical technique for the characterization and quantification of this compound. thalesnano.com Due to the mass difference between deuterium and hydrogen, MS can easily distinguish the deuterated compound from its non-deuterated form. This makes this compound an ideal internal standard for quantitative analyses by MS, a technique known as isotope dilution mass spectrometry. thalesnano.commedchemexpress.com

When coupled with chromatographic separation (LC-MS or GC-MS), the technique provides high selectivity and sensitivity. medchemexpress.comnih.gov The chromatograph separates the analyte from other components in a mixture, and the mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the parent ion and its fragments. This is particularly valuable for tracking the metabolism and distribution of a drug, as the isotopic label allows researchers to distinguish between the administered compound and endogenous substances. medchemexpress.comsimsonpharma.com

Theoretical and Computational Investigations of Deuterated 1 Aminoindane Systems

Quantum Chemical Calculations and Isotope Effects

Quantum chemical calculations are fundamental to understanding the consequences of isotopic substitution at a molecular level. The primary impact of replacing hydrogen with deuterium (B1214612) is the alteration of the zero-point energy (ZPE) of the C-D bond compared to the C-H bond. google.com Due to its greater mass, deuterium creates a stronger, shorter bond, resulting in a lower ZPE. google.comclearsynthdiscovery.com This difference in ZPE is the origin of the kinetic isotope effect (KIE), where a chemical reaction involving the cleavage of a C-D bond proceeds at a different rate than the cleavage of a C-H bond. google.comscielo.org.mx

For 1-aminoindane, deuteration can occur at various positions. In 1-Aminoindane-d9 HCl, all nine hydrogen atoms are replaced by deuterium. Quantum chemical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be employed to calculate the vibrational frequencies of both the deuterated and non-deuterated forms of 1-aminoindane. ajchem-a.commdpi.com These calculations reveal a redshift (lowering) of vibrational frequencies for the C-D bonds compared to C-H bonds, a direct consequence of the increased reduced mass. ajchem-a.com

The magnitude of the KIE (kH/kD) provides insight into the reaction mechanism. A primary KIE greater than 1 indicates that the C-H(D) bond is broken in the rate-determining step of the reaction. princeton.edu In the context of drug metabolism, which often involves the enzymatic oxidation of C-H bonds by cytochrome P450 (CYP) enzymes, a significant KIE can lead to a slower rate of metabolism for the deuterated compound. This can result in a longer half-life, increased systemic exposure, and potentially altered efficacy and safety profiles. Quantum chemical calculations can help predict the magnitude of the KIE for specific metabolic pathways of 1-aminoindane, guiding the rational design of deuterated analogs. jsps.go.jp

Table 1: Theoretical Isotope Effects on Reaction Rates

ParameterDescriptionTypical Value Range
Primary KIE (kH/kD)Ratio of reaction rates for light (H) vs. heavy (D) isotope at the bond-breaking position.1 to 5, can be >5 in some cases.
Secondary KIE (kH/kD)Isotope effect observed when the isotopic substitution is at a position not directly involved in bond cleavage.0.7 to 1.5
Inverse KIE (kH/kD)Occurs when the deuterated compound reacts faster than the non-deuterated one.< 1 princeton.edu

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer a dynamic perspective on how deuteration affects the behavior of 1-aminoindane. mdpi.com These computational techniques can simulate the movement of atoms and molecules over time, providing insights into conformational changes, binding interactions, and solvent effects. mdpi.comnih.gov

For this compound, MD simulations can be used to explore its conformational landscape and compare it to the non-deuterated analog. researchgate.net While isotopic substitution does not alter the potential energy surface, the changes in vibrational frequencies can subtly influence the conformational preferences of the flexible five-membered ring of the indane core. princeton.edupsu.edu MD simulations can also be used to study the interaction of 1-aminoindane with biological targets, such as enzymes or receptors. nih.gov By simulating the binding process, researchers can assess whether deuteration impacts the binding affinity or the orientation of the molecule within the binding site. irb.hr

Enhanced sampling methods, such as replica exchange molecular dynamics and metadynamics, can be employed to more efficiently explore the conformational space and overcome energy barriers, providing a more comprehensive understanding of the system's dynamics. livecomsjournal.org These simulations can reveal how deuteration might alter the stability of key interactions, such as hydrogen bonds, between the drug and its target protein. plos.org

Structure-Activity Relationship (SAR) Studies Incorporating Deuterium Effects

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, aiming to correlate the chemical structure of a compound with its biological activity. purdue.edu Incorporating deuterium effects into SAR studies adds another dimension to this analysis. By systematically replacing hydrogen with deuterium at different positions in the 1-aminoindane scaffold, researchers can probe the importance of specific C-H bonds for metabolic stability and target interaction. nih.govnih.gov

For example, if a particular position on the 1-aminoindane molecule is known to be a "metabolic soft spot" – a site of rapid metabolism – deuteration at that position would be expected to significantly slow down metabolic clearance. Computational SAR models can be developed to predict the impact of deuteration at various sites. These models can integrate data from quantum chemical calculations (e.g., predicted KIEs) and molecular docking studies to rank potential deuterated analogs based on their predicted metabolic stability and activity. mdpi.com

Studies on related aminoindane derivatives have shown that substitutions on the amino group and the aromatic ring can significantly affect receptor binding affinity and selectivity. science.gov Introducing deuterium into these SAR explorations can help to fine-tune the properties of the molecule, potentially leading to compounds with an improved therapeutic profile. nih.gov

Computational Prediction of Deuteration Effects on Molecular Interactions

Computational methods are increasingly used to predict how deuteration will affect the non-covalent interactions between a drug molecule and its biological target. nih.gov While the electronic structure is largely unchanged by isotopic substitution, the subtle changes in bond length and vibrational modes can influence the strength and geometry of interactions like hydrogen bonds and van der Waals forces. princeton.edu

Advanced computational techniques, such as combined quantum mechanics/molecular mechanics (QM/MM) methods, can provide a highly accurate description of these interactions. irb.hr In a QM/MM approach, the region of interest (e.g., the ligand and the active site of the protein) is treated with a high level of quantum mechanical theory, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. This allows for a detailed investigation of how deuteration affects the electronic and geometric properties of the binding pocket. irb.hr

Computational studies on other systems have shown that deuteration can either increase or decrease binding affinity, depending on the specific environment of the hydrogen bond. plos.org These predictions can be invaluable in guiding the synthesis of deuterated analogs of 1-aminoindane with optimized target interactions.

Application of Machine Learning and AI in Deuterated Compound Research

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and development. mdpi.com These technologies can be applied to the study of deuterated compounds, including this compound, in several ways. nih.gov

ML models can be trained on large datasets of experimental and computational data to predict the effects of deuteration on various properties, such as metabolic stability, binding affinity, and toxicity. acs.orgfrontiersin.org For example, a model could be developed to predict the KIE for a given C-H bond in a molecule based on its chemical environment. jsps.go.jp This would allow for the rapid screening of potential deuteration sites in 1-aminoindane and other molecules without the need for extensive quantum chemical calculations.

AI algorithms can also be used to analyze complex biological data, such as data from genomic and proteomic studies, to identify potential targets for deuterated drugs. mdpi.com Furthermore, AI can be employed to optimize synthetic routes for the preparation of deuterated compounds. osti.gov As more data on deuterated compounds becomes available, the predictive power of ML and AI models is expected to increase, further accelerating the discovery and development of new deuterated medicines. nih.govactascientific.com

Applications of 1 Aminoindane D9 Hcl in Research Methodologies

As Internal Standards in Quantitative Analytical Assays

In the field of analytical chemistry, particularly in studies requiring the precise measurement of substance concentrations in complex mixtures, internal standards are indispensable. 1-Aminoindane-d9 HCl is frequently employed as an internal standard for the quantification of 1-Aminoindane and structurally related compounds. bdg.co.nz Stable isotope-labeled compounds are ideal for this purpose as they co-elute with the analyte during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer, yet are easily distinguishable due to their mass difference. nih.gov

Calibration and Quantification in Mass Spectrometry

Mass spectrometry (MS), often coupled with liquid chromatography (LC) or gas chromatography (GC), is a powerful technique for identifying and quantifying compounds. For accurate quantification, a calibration curve is typically generated by analyzing a series of standard solutions containing known concentrations of the analyte. However, sample loss during preparation or fluctuations in instrument response can introduce significant errors.

The use of a stable isotope-labeled internal standard like this compound effectively corrects for these variations. nih.govmedchemexpress.com A known, fixed amount of the deuterated standard is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. The analyte's concentration is then determined by calculating the ratio of its MS signal response to the response of the internal standard. Because the analyte and the SIL standard behave almost identically during extraction, chromatography, and ionization, any loss or variation will affect both compounds proportionally. oup.com This ratio-based measurement ensures high precision and accuracy in the final quantified result. researchgate.net

Below is a table illustrating typical data used to construct a calibration curve for quantifying 1-Aminoindane using this compound as an internal standard.

Analyte Conc. (ng/mL)IS Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1.0502,550125,0000.0204
5.05012,600124,5000.1012
25.05063,000126,0000.5000
100.050252,500125,5002.0120
500.0501,260,000125,00010.0800
1000.0502,510,000124,80020.1122

Mitigation of Matrix Effects in Analytical Studies

Biological and environmental samples contain a complex mixture of components, collectively known as the matrix. These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon called the matrix effect. bataviabiosciences.com This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. nih.govanalchemres.org

This compound is an effective tool for mitigating these matrix effects. medchemexpress.com Since the deuterated standard is structurally and chemically almost identical to the unlabeled analyte, it experiences the same ion suppression or enhancement when co-eluting from the chromatography column. csic.es By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is normalized, leading to a more accurate and reliable measurement. scielo.org.co This approach is crucial for achieving dependable results in bioanalytical studies, such as analyzing drug metabolites in plasma or urine. bataviabiosciences.comnih.gov

The table below demonstrates how an internal standard can correct for matrix effects in different sample types.

Sample MatrixAnalyte Response (No IS)Analyte Response (with IS)IS ResponseCorrected Ratio (Analyte/IS)% Matrix Effect (Signal)
Pure Solvent100,000101,200100,5001.007N/A
Plasma65,00065,80065,1001.011-35% (Suppression)
Urine120,000121,500119,8001.014+20% (Enhancement)
Tissue Homogenate40,00040,90040,2001.017-60% (Suppression)

In Mechanistic Elucidation of Chemical and Biochemical Reactions (non-clinical)

Beyond its role in quantitative analysis, this compound is a valuable probe for investigating the step-by-step pathways of chemical and biochemical reactions. The replacement of hydrogen with deuterium (B1214612) does not alter the electronic structure or the potential energy surface of a molecule, but the increased mass can affect the rates of reactions involving bond cleavage to the deuterium atom. libretexts.org

Probing Kinetic Isotope Effects (KIE) on Reaction Rates

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. libretexts.orgtaylorandfrancis.com For a reaction involving the cleavage of a carbon-hydrogen (C-H) bond in its rate-determining step, substituting the hydrogen with deuterium (C-D) will typically slow the reaction down. This is because the C-D bond has a lower zero-point vibrational energy and is stronger than the C-H bond, requiring more energy to break. icm.edu.pl

By measuring the reaction rates of 1-Aminoindane (kH) and this compound (kD) and calculating the KIE (kH/kD), researchers can determine if a specific C-H bond is broken during the slowest step of the reaction mechanism. A significant primary KIE (typically >2) provides strong evidence for such a mechanism. nih.govwayne.edu This technique is a powerful tool for understanding reaction pathways without directly observing transient intermediates. libretexts.org

Investigating Bond Cleavage Events

The magnitude of the KIE provides direct insight into bond-cleavage events at the transition state of a reaction. wayne.edu The deuteration in this compound involves multiple positions. If a reaction mechanism involves the cleavage of one of the C-H bonds on the indane ring or at the amino group, a primary KIE will be observed. nih.gov For example, in an oxidation reaction that removes a hydrogen atom from the carbon bearing the amino group (the C1 position), a significant KIE would be expected. Conversely, if the reaction occurs at a part of the molecule where no deuterium is substituted, or if the C-H bond cleavage is not the rate-limiting step, the KIE will be small or negligible (kH/kD ≈ 1). This allows researchers to pinpoint which bonds are breaking during the critical phase of a chemical transformation. researchgate.net

Studies of Enzyme-Substrate Interactions (in vitro)

In biochemistry, isotopically labeled compounds like this compound are used to explore how enzymes bind to their substrates and catalyze reactions in vitro. xenotech.com Enzymes achieve their specificity through precise interactions within their active sites. nih.govresearchgate.net By using a deuterated substrate, researchers can study these interactions in several ways.

Firstly, KIE studies can elucidate the enzymatic mechanism, revealing whether a C-H bond cleavage is part of the catalytic step. nih.gov For instance, if 1-Aminoindane were a substrate for an enzyme like monoamine oxidase, which catalyzes the oxidation of amines, a KIE study using this compound could confirm whether the C-H bond at the C1 position is cleaved in the rate-determining step of the enzymatic reaction. xenotech.com Secondly, the labeled compound can be used in competitive binding assays to understand how it and other molecules interact with the enzyme's active site. medchemexpress.com Such studies are fundamental to understanding enzyme function and for the rational design of enzyme inhibitors. wuxiapptec.com

In Metabolic Pathway Research and Fate Elucidation Methodologies (non-clinical)

The application of stable isotope-labeled compounds is fundamental to modern metabolic research, enabling the detailed investigation of how substances are processed and distributed within biological systems.

This compound is employed as a stable isotope tracer to track the metabolic fate of its parent compound, 1-aminoindane. medchemexpress.com In research studies, the use of such labeled compounds allows for the precise tracking and quantification of individual atoms as they move through metabolic pathways. medchemexpress.commedchemexpress.com When introduced into a biological system, such as cell cultures or enzymatic reactions, the deuterium-labeled 1-aminoindane can be readily distinguished from the endogenous, unlabeled form using analytical techniques like mass spectrometry (MS). medchemexpress.com This distinction is critical for accurately quantifying the concentration of the administered compound and its subsequent metabolites over time, reducing the risk of false positives and enhancing the accuracy of pharmacokinetic studies. medchemexpress.com The stable isotope label serves as a reliable internal standard in mass spectrometry, improving analytical precision and reproducibility by mitigating matrix effect interference. medchemexpress.com

Isotope labeling is a powerful technique for unraveling the specific steps involved in metabolic pathways. medchemexpress.com By administering this compound to research models, scientists can identify and characterize the resultant metabolites. The known mass shift caused by the nine deuterium atoms helps in the unequivocal identification of drug-derived molecules in complex biological samples analyzed by high-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC/MS). nih.gov

Research on analogous aminoindane structures provides a clear example of this methodology. For instance, a study on 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) in rats identified several key biotransformation pathways. nih.gov The primary metabolic routes included oxidative demethylenation, which was followed by O-methylation and N-acetylation. nih.gov Other identified pathways involved hydroxylation at various positions on the molecule. nih.gov The metabolites formed through these processes were largely excreted as glucuronide and sulphate conjugates. nih.gov This type of detailed metabolic mapping, greatly facilitated by isotope tracers, is essential for understanding the complete biotransformation profile of a compound.

Table 1: Example of Metabolites Identified in Biotransformation Studies of an Aminoindane Analog (MDAI)

Parent Compound Metabolic Pathway Resulting Metabolite
MDAI Oxidative Demethylenation 5,6-dihydroxy-2-aminoindane
MDAI O-Methylation (post-demethylenation) 5-hydroxy-6-methoxy-2-aminoindane
MDAI N-Acetylation N-acetyl-5,6-methylenedioxy-2-aminoindane

This table illustrates the types of metabolites identified in research on a related aminoindane compound, showcasing the biotransformation pathways that can be elucidated using these research methodologies. nih.gov

As Probes in Ligand Binding and Target Engagement Studies (in vitro/pre-clinical, non-human)

The unique properties of this compound make it a valuable probe for investigating interactions between ligands and their biological targets.

Competition binding assays are a standard method for determining the binding affinity of a test compound for a specific receptor or protein. giffordbioscience.com In this experimental setup, a labeled ligand, such as this compound, is used to compete with an unlabeled test compound for binding to the target. medchemexpress.comresearchgate.net The assay measures the ability of the unlabeled compound to displace the labeled ligand from the target site. giffordbioscience.com

The experiment involves incubating the target protein with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled competitor. giffordbioscience.comnih.gov As the concentration of the unlabeled compound increases, it displaces more of the labeled ligand, reducing the measured signal from the labeled molecule. researchgate.net This dose-dependent displacement allows for the calculation of the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the labeled ligand (IC50). giffordbioscience.com The IC50 value can then be used to determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), which are measures of the unlabeled ligand's binding affinity. giffordbioscience.comnih.gov These assays are considered a gold standard for measuring ligand affinity due to their robustness and sensitivity. giffordbioscience.com

Table 2: Illustrative Data from a Competition Binding Experiment

Concentration of Unlabeled Competitor (nM) % Displacement of Labeled Ligand
0.1 5%
1 15%
10 50% (IC50)
100 85%

This interactive table provides a representative example of data from a competition binding assay, demonstrating how increasing concentrations of an unlabeled compound displace a labeled ligand from its target.

1-aminoindane and its derivatives are utilized as research tools to explore the structure-activity relationships of various biological targets. wikipedia.orgcsic.es The parent compound of this compound, (R)-1-aminoindane, is the primary metabolite of the MAO-B inhibitor rasagiline. wikipedia.org Unlike rasagiline, (R)-1-aminoindane lacks significant monoamine oxidase inhibitory activity but retains neuroprotective effects, making it a valuable tool for studying neuroprotection mechanisms that are independent of MAO inhibition. wikipedia.org

Furthermore, pharmacological profiling reveals key structural differences in activity. For example, 1-aminoindane is a significantly weaker inhibitor of dopamine (B1211576) and norepinephrine (B1679862) reuptake compared to its positional isomer, 2-aminoindane. wikipedia.org Such distinctions allow researchers to probe the specific structural requirements of transporter binding sites. By using compounds like 1-aminoindane and its isotopically labeled version, scientists can dissect pharmacological mechanisms, validate new drug targets, and guide the development of more selective and effective therapeutic agents. wikipedia.orgbuffalo.edu

In Advanced Structural Biology Research (e.g., NMR of Proteins)

Stable isotope labeling is an indispensable technique in modern structural biology, particularly in studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. medchemexpress.comcnio.es The incorporation of deuterium atoms, as in this compound, serves multiple purposes in NMR-based investigations of protein-ligand interactions. medchemexpress.commedchemexpress.com

When a small molecule like this compound binds to a large protein, its NMR signals can be observed to characterize the binding event. nih.gov The deuterium labeling can help simplify complex protein NMR spectra, making it easier to identify signals from the ligand and determine its bound conformation. researchgate.net Protein-observed NMR experiments can also be performed, where changes in the protein's NMR signals upon ligand binding are monitored. nih.gov In-cell NMR competition experiments, for instance, can measure intracellular protein-ligand dissociation constants, providing crucial information about a compound's affinity for its target within a cellular environment. nih.gov

This atomic-level information on how a ligand interacts with its target protein is vital for structure-based drug design. cnio.es By understanding the three-dimensional structure of the protein-ligand complex, researchers can rationally design more potent and selective inhibitors. cnio.esresearchgate.net

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
1-Aminoindane hydrochloride
2-aminoindane
5,6-dihydroxy-2-aminoindane
5,6-methylenedioxy-2-aminoindane (MDAI)
5-hydroxy-6-methoxy-2-aminoindane
(R)-1-aminoindane
Benzamidine hydrochloride
cis/trans-1-hydroxy-5,6-methylenedioxy-2-aminoindane
Dopamine
EDTA
N-acetyl-5,6-methylenedioxy-2-aminoindane
Norepinephrine
Rasagiline

Enhancing Spectral Resolution and Sensitivity in NMR

In Nuclear Magnetic Resonance (NMR) spectroscopy, the substitution of protons (¹H) with deuterons (²H or D) in a molecule like this compound offers significant advantages. Deuterium has a different nuclear spin (spin = 1) compared to hydrogen (spin = 1/2), which means it is not observed in a standard proton NMR spectrum. wikipedia.org This property is exploited to simplify complex ¹H NMR spectra. oup.com

When used as an internal standard, this compound provides a reference signal for quantification without introducing interfering peaks in the proton spectrum of the analyte. neofroxx.comgoogle.comfujifilm.com This leads to improved spectral resolution and a better signal-to-noise ratio, enhancing the sensitivity and reliability of the measurements. neofroxx.com The deuterated standard allows for precise quantification of the analyte by comparing the integrated area of a specific peak of the analyte to the known concentration of the standard. google.com

The benefits of using deuterated compounds in NMR are summarized in the table below:

FeatureBenefit in NMR SpectroscopySource
Signal Simplification Reduces the number of proton signals, leading to less spectral overlap and clearer interpretation. oup.compeakproteins.com
Improved Sensitivity The absence of proton signals from the deuterated standard reduces background noise, thereby increasing the signal-to-noise ratio of the analyte. neofroxx.com
Quantitative Accuracy Serves as a reliable internal standard for quantitative NMR (qNMR) by providing a reference for concentration calculations. google.comfujifilm.com
Reduced Dipolar Interactions Deuteration can reduce ¹H–¹H dipolar coupling, which is especially useful for studying larger molecules where this interaction can lead to broadened signals. peakproteins.com

Deuterium as a Tool for Conformational and Dynamic Studies

The replacement of hydrogen with deuterium can subtly alter the vibrational energy of chemical bonds, which in turn can influence the molecule's shape (conformation) and movement (dynamics). bibliotekanauki.pl These "isotope effects" can be studied using techniques like hydrogen-deuterium exchange (HDX) coupled with mass spectrometry (MS) or specialized NMR methods. researchgate.netnih.gov

In HDX-MS, the rate at which amide protons in a protein or molecule exchange with deuterium from a deuterated solvent is measured. nih.gov This exchange rate is highly sensitive to the local structural environment. frontiersin.org Regions of the molecule that are more exposed or flexible will exchange protons for deuterons more quickly than regions that are shielded within a stable structure. frontiersin.orgchromatographyonline.com While this technique is more commonly applied to large biomolecules like proteins, the principles can be extended to smaller molecules to probe their conformational dynamics. researchgate.netnih.gov

Deuterium NMR (²H NMR) itself is a powerful tool for studying molecular dynamics, particularly in the solid state. wikipedia.org The interaction of the deuterium nucleus's quadrupole moment with its electronic environment provides detailed information about the orientation and motion of the C-D bonds within the molecule. wikipedia.org This allows researchers to investigate the puckering of the five-membered ring in the indane structure and the orientation of the amino group.

Application in Stereochemical Investigations and Chiral Switching Research

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is another area where deuterated compounds like this compound are valuable. The introduction of deuterium can be used to track the stereochemical course of chemical reactions. psu.edursc.org For instance, by using a deuterated starting material, chemists can determine whether a reaction proceeds with retention or inversion of configuration at a chiral center.

A particularly interesting application is in "chiral switching" research. innovareacademics.in Many molecules exist as a pair of non-superimposable mirror images called enantiomers. Often, only one enantiomer is therapeutically active, while the other may be inactive or even cause unwanted effects. tandfonline.com Some chiral molecules can interconvert between their enantiomeric forms, a process called enantiomerization. This can be a problem in drug development if the desired enantiomer converts to the undesired one. morressier.com

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. unibestpharm.com By strategically replacing a hydrogen atom at a chemically unstable chiral center with a deuterium atom, the rate of enantiomerization can be slowed down. tandfonline.comnih.gov This strategy, known as "deuterium-enabled chiral switching" (DECS), can stabilize the desired enantiomer, allowing for its isolation and use as a single-enantiomer drug. morressier.comunibestpharm.com While 1-Aminoindane itself is a common building block in chiral synthesis, its deuterated analog serves as a critical tool for investigating the mechanisms of such stereochemical transformations and for developing methods to control them. researchgate.netgoogle.com

The use of deuterated analogs in stereochemical analysis, particularly through mass spectrometry, can also help distinguish between different diastereomers (stereoisomers that are not mirror images). acs.orgnih.gov

Future Directions and Emerging Research Avenues

Development of Novel Deuteration Methodologies for Complex Molecules

The synthesis of deuterated compounds has traditionally relied on methods such as hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration. researchgate.net While effective, these methods can sometimes lack selectivity or require harsh conditions. ansto.gov.au The future of deuteration lies in the development of more sophisticated and milder techniques for introducing deuterium (B1214612) into complex organic molecules with high precision.

Recent breakthroughs have focused on late-stage deuteration, which allows for the introduction of deuterium into a molecule at a later point in the synthetic sequence. chemrxiv.org This is particularly advantageous for complex molecules and drug candidates. snnu.edu.cn Emerging methodologies include:

Catalytic Systems: The development of novel catalysts is a key area of research. researchgate.net This includes iridium-based catalysts for site-selective H/D exchange and the use of earth-abundant metal catalysts for more sustainable processes. chemrxiv.orgresearchgate.net Flow chemistry is also being explored as a means to enhance efficiency, increase production capacity, and minimize decomposition during deuteration reactions. ansto.gov.au

Photocatalysis: Visible-light photocatalysis offers a mild and efficient way to achieve deuteration, including the deuteration of alkenes. researchgate.net

Electrochemical Methods: Electrochemical dehalogenative deuteration is gaining traction as an environmentally friendly alternative to traditional methods, often using heavy water as the deuterium source. xmu.edu.cn

These advancements will enable the synthesis of a wider array of selectively deuterated compounds, including complex molecules like 1-Aminoindane-d9 HCl, with greater efficiency and control.

Integration of Deuterated Compounds in Multi-Omics Research

Multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of biological systems. nih.gov Deuterated compounds are becoming increasingly valuable tools in this field. acs.org Stable isotope labeling, including the use of deuterated compounds, allows for the precise tracking and quantification of molecules in complex biological samples. medchemexpress.com

Future research will focus on the expanded use of deuterated compounds as internal standards in various "omics" platforms to improve data accuracy and reproducibility. resolvemass.caacs.org For instance, in metabolomics, deuterated standards help to track metabolic pathways and quantify endogenous and exogenous metabolites. medchemexpress.com This integration will be crucial for:

Biomarker Discovery: Identifying and validating new biomarkers for diseases. nih.gov

Drug Development: Understanding drug metabolism and disposition (ADME). acs.orgbenthamdirect.com

Systems Biology: Building more accurate models of cellular processes and regulatory networks. nih.gov

The use of deuterated compounds like this compound in these multi-omics studies can provide valuable insights into the metabolic fate and biological activity of aminoindane-related structures.

Advancements in Computational Prediction of Deuterium Effects

The kinetic isotope effect (KIE) is a cornerstone of mechanistic chemistry, providing insights into reaction pathways by comparing the rates of reactions with light and heavy isotopes. rsc.orgprinceton.edu The replacement of hydrogen with deuterium often leads to a significant primary KIE, where the C-D bond breaks more slowly than the C-H bond. wikipedia.orglibretexts.org

While experimental determination of KIEs is crucial, computational methods are becoming increasingly powerful for predicting these effects. mdpi.com Density functional theory (DFT) is a common tool for calculating KIEs, but accuracy can depend on the chosen methods and basis sets. mdpi.comrsc.org Future advancements in this area will likely involve:

Improved Theoretical Models: Developing more accurate and efficient computational models that can account for quantum tunneling, which can be significant in hydrogen transfer reactions. aip.orgescholarship.org

Machine Learning Integration: Utilizing machine learning algorithms to analyze large datasets of experimental and computational KIEs to refine predictive models. nih.gov

Broader Application: Applying these predictive tools to a wider range of reactions and complex systems, including enzyme-catalyzed reactions. nih.gov

These computational advances will allow for a more nuanced understanding of the factors that influence deuterium effects, aiding in the design of deuterated molecules with specific desired properties.

Expansion of this compound Utility in Novel Chemical Synthesis

1-Aminoindane and its derivatives are important building blocks in medicinal chemistry, notably in the synthesis of pharmaceutical compounds like rasagiline. bschem.comgoogle.com The deuterated analogue, this compound, can serve as a valuable precursor in the synthesis of novel deuterated compounds.

Future research in this area will likely explore:

Synthesis of Deuterated Analogues: Using this compound as a starting material to create a library of deuterated aminoindane derivatives with potential applications in drug discovery. The selective incorporation of deuterium can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. nih.govresearchgate.net

Mechanistic Probes: Employing this compound and its derivatives in reaction mechanism studies to elucidate the role of C-H bond cleavage in various chemical transformations. chemicalbook.com

The availability of highly deuterated starting materials like this compound will facilitate the exploration of new chemical space and the development of novel deuterated molecules with tailored properties.

Exploration of Isotopic Effects beyond Reaction Kinetics

While the kinetic isotope effect is a well-studied phenomenon, the influence of deuterium substitution extends beyond just reaction rates. ajchem-a.com These non-kinetic isotopic effects can alter various physicochemical properties of molecules. ajchem-a.com

Future research will delve deeper into these more subtle, yet significant, effects:

Spectroscopic Properties: Studying the impact of deuterium on vibrational frequencies, which can be observed using techniques like infrared (IR) and Raman spectroscopy. ajchem-a.com Deuteration also plays a crucial role in NMR spectroscopy and neutron scattering studies. ansto.gov.autandfonline.com

Intermolecular Interactions: Exploring how the substitution of hydrogen with deuterium can affect non-covalent interactions such as hydrogen bonding. informaticsjournals.co.in

A comprehensive understanding of these multifaceted isotopic effects will provide a more complete picture of how deuterium substitution modulates molecular behavior, opening up new avenues for the rational design of deuterated compounds for a wide range of applications.

Q & A

Q. Methodological Answer :

  • Factorial Design : Use factorial experiments to optimize reaction conditions (e.g., temperature, catalyst concentration, deuteration steps). This allows systematic evaluation of variables affecting isotopic purity .
  • Characterization : Employ NMR (e.g., 1H^1H-NMR to confirm deuteration at specific positions) and mass spectrometry (MS) to verify isotopic enrichment. Cross-validate results with isotopic ratio mass spectrometry (IRMS) for quantitative analysis .
  • Replication : Conduct triplicate syntheses under controlled conditions to assess reproducibility, documenting deviations in yield or purity as part of uncertainty analysis .

Basic: How can researchers integrate theoretical frameworks into studies of this compound’s biochemical interactions?

Q. Methodological Answer :

  • Conceptual Alignment : Link research to pharmacokinetic models (e.g., compartmental analysis) or receptor-binding theories to frame hypotheses about deuteration effects on metabolic pathways .
  • Operationalization : Define measurable variables (e.g., binding affinity, metabolic half-life) that align with the chosen framework. Use molecular docking simulations to predict interactions, validated by in vitro assays .
  • Critical Evaluation : Compare theoretical predictions with empirical data to refine the framework, addressing discrepancies through iterative hypothesis testing .

Advanced: How should researchers resolve contradictions in spectroscopic data for this compound across different studies?

Q. Methodological Answer :

  • Source Analysis : Audit instrumentation protocols (e.g., NMR field strength, solvent effects) and sample preparation methods. Contradictions may arise from variations in deuteration levels or impurities .
  • Uncertainty Quantification : Apply error-propagation models to spectral data, distinguishing systematic errors (e.g., calibration drift) from random noise .
  • Collaborative Validation : Share raw datasets and spectra with independent labs for cross-instrument verification, using platforms like COMSOL Multiphysics for AI-driven spectral pattern analysis .

Advanced: What methodological approaches are optimal for studying the isotopic effect of deuteration in this compound on its pharmacological properties?

Q. Methodological Answer :

  • Controlled Comparisons : Synthesize non-deuterated and deuterated analogs under identical conditions. Compare pharmacokinetic parameters (e.g., CmaxC_{\text{max}}, t1/2t_{1/2}) using LC-MS/MS in animal models .
  • Mechanistic Modeling : Use density functional theory (DFT) to simulate deuterium’s impact on bond dissociation energies, correlating computational results with in vivo metabolic stability data .
  • Longitudinal Studies : Track isotopic exchange in biological matrices over time to assess kinetic isotope effects (KIEs), employing stable isotope tracing techniques .

Advanced: How can researchers design experiments to investigate this compound’s role in novel reaction mechanisms?

Q. Methodological Answer :

  • Hypothesis-Driven Design : Formulate mechanisms using retro-synthetic analysis, then test via kinetic studies (e.g., stopped-flow spectroscopy) to isolate intermediate species .
  • Multivariate Analysis : Apply response surface methodology (RSM) to identify synergistic effects between reactants and catalysts, optimizing reaction pathways .
  • Data Integration : Combine experimental kinetics with computational models (e.g., transition state theory) to validate proposed mechanisms, addressing outliers through sensitivity analysis .

Foundational: What are best practices for ensuring rigorous literature reviews on this compound?

Q. Methodological Answer :

  • Bibliometric Screening : Use databases like SciFinder and PubMed with controlled vocabularies (e.g., MeSH terms) to filter studies by isotopic purity, synthesis methods, and analytical techniques .
  • Critical Appraisal : Assess study validity using checklists (e.g., CONSORT for in vivo studies) and prioritize primary sources over reviews. Flag studies lacking raw data or methodological transparency .
  • Gap Analysis : Map existing findings to identify understudied areas (e.g., long-term stability in biological systems) for targeted research proposals .

Advanced: How can AI-driven tools enhance the study of this compound’s degradation pathways?

Q. Methodological Answer :

  • Predictive Modeling : Train machine learning algorithms on degradation datasets (e.g., pH, temperature, light exposure) to predict decomposition products. Validate with high-resolution mass spectrometry (HRMS) .
  • Automation : Implement robotic platforms for accelerated stability testing, generating time-series data for AI analysis. Use COMSOL Multiphysics to simulate environmental stressors .
  • Dynamic Adjustments : Employ reinforcement learning to iteratively refine experimental conditions based on real-time degradation kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.